3-cyclopropyl-2,2-dimethylpropan-1-amine
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Overview
Description
3-cyclopropyl-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C8H17N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2,2-dimethylpropan-1-amine typically involves the cyclopropanation of 2,2-dimethylpropan-1-amine. One common method is the reaction of 2,2-dimethylpropan-1-amine with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amine oxides or ketones.
Reduction: Amines or alcohols.
Substitution: New alkylated amines.
Scientific Research Applications
3-cyclopropyl-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds, particularly in the development of antidepressants and anxiolytics.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Research: It is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to act on neurotransmitter systems, particularly by modulating the activity of monoamine oxidase enzymes and neurotransmitter receptors. This modulation can lead to changes in neurotransmitter levels, contributing to its potential antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Neopentylamine: 2,2-dimethylpropan-1-amine, a structurally similar compound with a different substituent at the cyclopropyl position.
Cyclopropylamine: A simpler analog with a cyclopropyl group attached directly to the amine nitrogen.
Uniqueness
3-cyclopropyl-2,2-dimethylpropan-1-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,6-9)5-7-3-4-7/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVHVTYBUQGZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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